5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine

Medicinal Chemistry Chemical Synthesis Building Block

Procurement teams should select this specific 5-[(3-fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine (CAS 1016497-55-4) to secure a structurally unique, low-MW (193.18 g/mol) building block with an underexplored 3-fluorobenzyl substitution pattern. Unlike unsubstituted or para-fluoro analogs, the meta-fluoro motif provides distinct electronic and spatial properties critical for SAR-driven antibacterial and anticancer hit-to-lead optimization. The 2-position primary amine enables facile conjugation for chemical probe development. Standard stock availability in 250 mg and 1 g sizes supports both initial screening and follow-up validation, reducing reorder delays.

Molecular Formula C9H8FN3O
Molecular Weight 193.181
CAS No. 1016497-55-4
Cat. No. B2973334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine
CAS1016497-55-4
Molecular FormulaC9H8FN3O
Molecular Weight193.181
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CC2=NN=C(O2)N
InChIInChI=1S/C9H8FN3O/c10-7-3-1-2-6(4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)
InChIKeyPOVVTWJLINHXTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine: Core Chemical Profile and Procurement-Ready Characterization (CAS 1016497-55-4)


5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine (CAS 1016497-55-4) is a heterocyclic building block featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 3-fluorobenzyl group [1]. The compound has a molecular formula of C₉H₈FN₃O and a molecular weight of 193.18 g/mol [2]. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting diverse biological activities including anticancer and antimicrobial effects [3]. The incorporation of a fluorinated aromatic moiety may confer favorable physicochemical properties relevant to drug discovery campaigns .

Why 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine Cannot Be Arbitrarily Substituted by Generic Oxadiazole Analogs


Generic substitution among 1,3,4-oxadiazole-2-amine analogs is not scientifically justifiable due to the profound influence of substituent position, electronic character, and steric profile on biological activity and physicochemical properties. Structure-activity relationship (SAR) studies across diverse therapeutic targets, including 5-lipoxygenase activating protein (FLAP) and mTOR, have established that even subtle modifications to the aryl substituent can result in order-of-magnitude shifts in potency, selectivity, and ADME parameters [1][2]. The 3-fluorobenzyl substitution pattern in the target compound is predicted to confer a distinct spatial and electronic profile compared to analogs bearing 2‑fluoro, 4‑fluoro, or unsubstituted phenyl groups, thereby precluding assumption of functional or procurement equivalence [3].

Quantitative Differentiation Evidence for 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine: A Comparator-Based Procurement Guide


Structural Differentiation from Closely Related Fluorophenyl Oxadiazole Analogs

5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine is structurally distinguished by its 3-fluorobenzyl substitution at the 5-position of the 1,3,4-oxadiazole ring. This differentiates it from commonly available analogs such as 5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine (CAS 312272-59-6) and 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine (CAS 341978-66-3), which lack the methylene spacer and feature ortho- or para-fluoro substitution, respectively [1]. The presence of the methylene linker in the target compound introduces conformational flexibility and alters the electronic environment of the oxadiazole ring, factors known to modulate target binding and physicochemical properties [2].

Medicinal Chemistry Chemical Synthesis Building Block

Predicted Physicochemical and Drug-Likeness Profile Differentiation

Computational analysis predicts that 5-[(3-fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine adheres to key drug-likeness parameters including Lipinski's Rule of Five, with a molecular weight of 193.18 g/mol, a calculated LogP of approximately 1.2–1.5, and 2 hydrogen bond donors [1]. This profile is comparable to but distinct from related oxadiazole derivatives; for instance, the trifluorophenyl-substituted analog 6h exhibits a significantly higher molecular weight and lipophilicity, which may influence membrane permeability and metabolic stability [2]. The moderate lipophilicity of the target compound may offer a balanced profile for optimization in early-stage drug discovery programs.

ADME Drug Discovery Physicochemical Properties

Anticancer Activity Potential of Fluorinated 1,3,4-Oxadiazol-2-Amine Scaffold

Although direct cytotoxic data for 5-[(3-fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine are not available in the peer-reviewed literature, the broader class of N-aryl-5-substituted-1,3,4-oxadiazol-2-amines has demonstrated significant anticancer activity. For example, a closely related analog, N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (6h), exhibited notable antiproliferative effects against SNB-19 and OVCAR-8 cancer cell lines [1]. Additionally, SAR studies have revealed that the nature and position of substituents on the phenyl ring critically influence cytotoxic potency, with fluorinated derivatives often showing enhanced activity [2]. The 3-fluorobenzyl substitution pattern in the target compound represents an underexplored vector in this chemical space.

Anticancer Cytotoxicity SAR

Antibacterial Activity of Fluorophenyl Oxadiazole Class Against Gram-Negative Pathogens

A study evaluating the antibacterial activity of fluorophenyl-substituted 1,3,4-oxadiazoles demonstrated that compound 4i, bearing a para-fluorophenyl moiety, exhibited the highest growth inhibition zones of 22 mm against Salmonella enterica and 24 mm against Escherichia coli [1]. While the target compound, 5-[(3-fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, was not directly evaluated in this study, the data establish that the fluorophenyl-1,3,4-oxadiazole chemotype possesses inherent antibacterial activity against clinically relevant Gram-negative pathogens. The meta-fluoro substitution pattern and the presence of a methylene linker in the target compound may further modulate this activity, offering a distinct SAR probe.

Antibacterial Gram-Negative MIC

Commercial Availability and Purity Specification Differentiation

5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine is commercially available from multiple reputable vendors with defined purity specifications, enabling straightforward procurement for research applications. Enamine LLC offers the compound (Catalog EN300-42145) with a purity of 95% [1]. Santa Cruz Biotechnology provides the compound in 250 mg and 1 g quantities (Catalog sc-350417) for research use . In contrast, closely related analogs such as 5-(3-fluorophenyl)-1,3,4-oxadiazol-2-amine (CAS 341978-66-3) are less widely stocked, often requiring custom synthesis, which introduces longer lead times and higher costs [2].

Procurement Purity Supply Chain

Optimal Research and Procurement Applications for 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine


Medicinal Chemistry Hit Expansion and SAR Exploration

5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine is well-suited for hit-to-lead optimization campaigns targeting oncology or infectious disease indications. The compound's 3-fluorobenzyl substitution pattern with a methylene linker represents an underexplored structural vector within the 1,3,4-oxadiazole chemotype, which has demonstrated antiproliferative and antibacterial activities across multiple studies [1][2]. Its favorable drug-likeness profile (MW 193.18, moderate LogP) suggests it may serve as a low-molecular-weight starting point for further derivatization, including amide coupling at the 2-amino position or functionalization of the aromatic ring [3].

Antibacterial Scaffold Optimization for Gram-Negative Pathogens

Given the established antibacterial activity of fluorophenyl-substituted 1,3,4-oxadiazoles against Salmonella enterica and Escherichia coli [1], this compound may be employed as a core scaffold for developing novel antibacterial agents. The meta-fluoro substitution pattern is hypothesized to modulate membrane permeability and target engagement, offering a distinct SAR probe relative to the para-fluoro analog (4i) that demonstrated 22–24 mm inhibition zones [1]. Researchers investigating new therapies for multidrug-resistant Gram-negative bacteria may find this compound a valuable starting point for iterative optimization.

Chemical Biology Probe Development for Target Identification

The primary amine functionality at the 2-position of the oxadiazole ring enables facile conjugation to biotin, fluorophores, or solid supports. This feature, combined with the compound's moderate lipophilicity, makes it an attractive candidate for developing chemical biology probes aimed at identifying the molecular targets of oxadiazole-based bioactive compounds [2]. Such probes could be employed in affinity-based protein profiling (AfBPP) or cellular thermal shift assays (CETSA) to elucidate mechanisms of action.

Comparative Procurement and Vendor Qualification

Procurement teams may select this compound over analogs like 5-(3-fluorophenyl)-1,3,4-oxadiazol-2-amine based on its favorable supply chain profile. The compound is readily available from at least two established vendors (Enamine, Santa Cruz Biotechnology) with defined purity specifications, whereas the direct aryl analog (CAS 341978-66-3) is primarily available via custom synthesis, which introduces longer lead times and higher costs [3]. The 250 mg and 1 g pack sizes offered by Santa Cruz Biotechnology accommodate both initial screening and follow-up validation studies, reducing the need for reordering and ensuring batch-to-batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.